molecular formula C10H19FN4O2 B14302642 6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione CAS No. 114377-55-8

6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione

Cat. No.: B14302642
CAS No.: 114377-55-8
M. Wt: 246.28 g/mol
InChI Key: MKNBDQVTSSCBPY-UHFFFAOYSA-N
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Description

6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione is a macrocyclic compound that belongs to the class of dioxotetraamine ligands. This compound is characterized by its unique structure, which includes a fluorine atom and a macrocyclic ring with four nitrogen atoms and two carbonyl groups. The presence of the fluorine atom enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione typically involves the cyclization of linear precursors containing amine and carbonyl functional groups. One common method includes the reaction of 1,4,8,11-tetraazacyclotetradecane with a fluorinated reagent under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted macrocycles, and various oxidation state compounds. These products have distinct properties and applications in different fields .

Scientific Research Applications

6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate. This property is utilized in various applications, including catalysis and drug delivery. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,4,8,11-tetraazacyclotetradecane-5,7-dione is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity. This makes it a valuable compound for forming stable metal complexes and for use in various scientific research applications .

Properties

CAS No.

114377-55-8

Molecular Formula

C10H19FN4O2

Molecular Weight

246.28 g/mol

IUPAC Name

6-fluoro-1,4,8,11-tetrazacyclotetradecane-5,7-dione

InChI

InChI=1S/C10H19FN4O2/c11-8-9(16)14-6-4-12-2-1-3-13-5-7-15-10(8)17/h8,12-13H,1-7H2,(H,14,16)(H,15,17)

InChI Key

MKNBDQVTSSCBPY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNC(=O)C(C(=O)NCCNC1)F

Origin of Product

United States

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